

An In-depth Technical Guide to the Early Research and Application of Astrophloxine

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Compound of Interest

Compound Name: *Astrophloxine*

Cat. No.: *B15618151*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrophloxine is a fluorescent imaging probe with specific applications in neurodegenerative disease research.^[1] This document provides a comprehensive overview of its fundamental properties, early experimental applications, and the methodologies employed in its use. The focus is on providing a technical foundation for researchers and professionals involved in drug discovery and related scientific fields.

Chemical and Physical Properties

Astrophloxine, also identified by its CAS Number 14696-39-0, is a chemical compound with the molecular formula $C_{27}H_{33}IN_2$.^[2] Its primary utility in a research context is derived from its fluorescent properties.^[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Summary of **Astrophloxine**'s Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C ₂₇ H ₃₃ IN ₂	ChemScene[2]
Molecular Weight	512.47 g/mol	ChemScene[2]
IUPAC Name	(2Z)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide	PubChem[3]
CAS Number	14696-39-0	ChemScene[2]
Topological Polar Surface Area (TPSA)	6.25 Å ²	ChemScene[2]
LogP	3.3445	ChemScene[2]
Hydrogen Bond Acceptors	1	ChemScene[2]
Hydrogen Bond Donors	0	ChemScene[2]
Rotatable Bonds	4	ChemScene[2]
Storage Temperature	4°C	ChemScene[2]

Early Research Application: Detection of Amyloid-β Aggregates

Early research has established **Astrophloxine** as a valuable tool for the detection of aggregated Amyloid-β (Aβ) in the context of Alzheimer's disease (AD) research.[1] It functions as a fluorescent imaging probe that can target antiparallel dimers.[1] Studies have shown its efficacy in identifying aggregated Aβ in both brain tissue and cerebrospinal fluid (CSF) samples from AD mouse models.[1]

A key finding is that **Astrophloxine** exhibits a stronger fluorescence intensity when it binds to Aβ dimers compared to Aβ monomers.[1] This selective binding allows for the specific detection of soluble Aβ oligomers in CSF and insoluble plaques in brain tissue, demonstrating higher fluorescence in APP/PS1 mice CSF compared to wild-type mice.[1]

Experimental Protocol: CSF Analysis for A β Oligomers

The following is a detailed methodology for the use of **Astrophloxine** in the analysis of cerebrospinal fluid for the detection of A β aggregates.^[1]

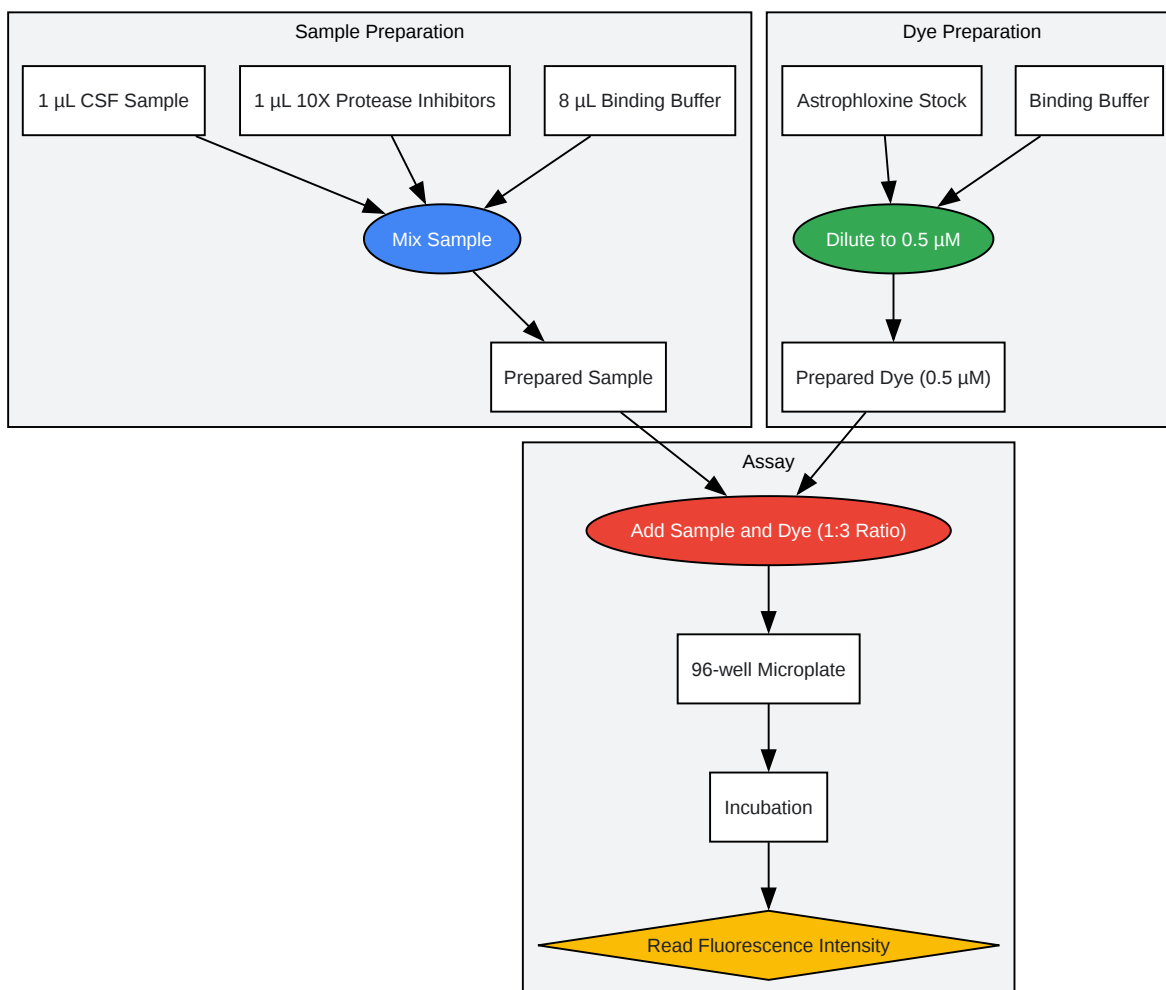
Materials:

- Cerebrospinal fluid (CSF) samples
- 10X protease inhibitors
- Binding buffer (0.1 M sodium phosphate, 0.15 M sodium chloride, 10 mM EDTA; pH 7.2)
- **Astrophloxine**
- 96-well half-area black microplate

Procedure:

- Sample Preparation: Prepare 1 μ L of CSF samples with 1 μ L of 10X protease inhibitors. Dilute this mixture with 8 μ L of the binding buffer.
- Dye Preparation: Dilute **Astrophloxine** to a concentration of 0.5 μ M using the binding buffer.
- Plate Loading: Add the individual prepared samples and the diluted **Astrophloxine** to the wells of a 96-well half-area black microplate. The ratio of sample to dye in each well should be 1:3.

Experimental Workflow Diagram



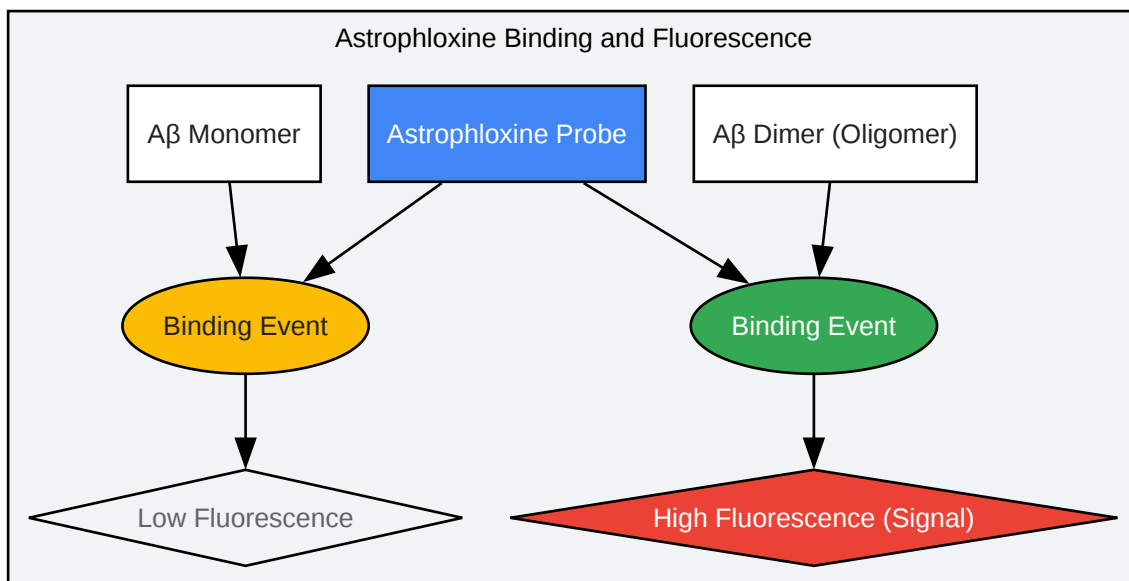
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Caption: Experimental workflow for CSF analysis using **Astrophloxine**.

Mechanism of Action: A β Binding

While detailed signaling pathway information is not extensively available in early research documentation, the fundamental mechanism of **Astrophloxine**'s action is its ability to bind to A β dimers.[1] The increased fluorescence upon binding to these oligomeric forms, as opposed to monomers, suggests a conformational sensitivity of the probe.[1]

Logical Relationship Diagram



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Caption: Logical relationship of **Astrophloxine** binding and fluorescence.

Conclusion

Astrophloxine presents as a specialized fluorescent probe with significant potential in the study of Alzheimer's disease and other neurodegenerative disorders characterized by protein aggregation. Its selectivity for A β dimers over monomers makes it a sensitive tool for detecting early-stage pathological changes. The straightforward experimental protocol further enhances its utility in a research setting. Future research may further elucidate its mechanism of action and expand its applications in drug development and diagnostics.

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